N-([2,4'-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-([2,4’-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that combines the structural features of bipyridine and tetrahydronaphthalene with a sulfonamide group
Scientific Research Applications
Chemistry
In chemistry, N-([2,4’-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the bipyridine moiety can interact with biological macromolecules, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as conductive polymers and electrochromic devices, due to its unique electronic properties.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through a coupling reaction of pyridine derivatives.
Attachment of the Tetrahydronaphthalene Group: This step involves the alkylation of the bipyridine with a tetrahydronaphthalene derivative. This can be achieved using a Friedel-Crafts alkylation reaction.
Introduction of the Sulfonamide Group: The final step involves the sulfonation of the intermediate product to introduce the sulfonamide group. This can be done using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The bipyridine moiety can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the bipyridine unit can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit may yield bipyridinium salts, while reduction can produce bipyridine derivatives with altered electronic properties.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Used in the synthesis of coordination polymers and as a precursor to redox-active compounds like paraquat.
Tetrahydronaphthalene Derivatives: Known for their applications in pharmaceuticals and materials science.
Uniqueness
N-([2,4’-bipyridin]-4-ylmethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of bipyridine and tetrahydronaphthalene structures with a sulfonamide group. This unique structure imparts distinct electronic and chemical properties, making it versatile for various applications in research and industry.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-27(26,20-6-5-17-3-1-2-4-19(17)14-20)24-15-16-7-12-23-21(13-16)18-8-10-22-11-9-18/h5-14,24H,1-4,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIZFMKFWYSUBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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